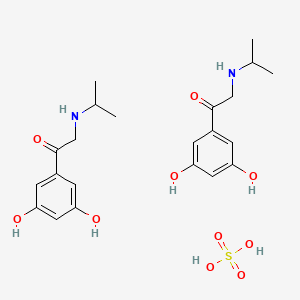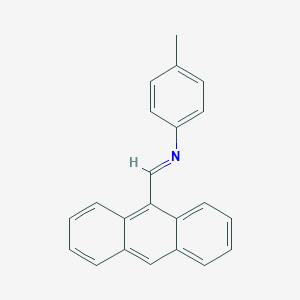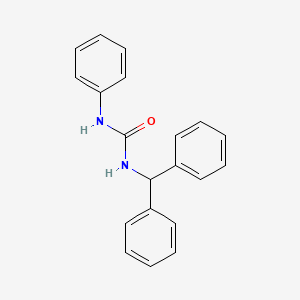
Isoamyl P-tolyl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoamyl P-tolyl sulfide is an organic compound with the molecular formula C12H18S It is also known by its systematic name, Benzene, 1-methyl-4-[(3-methylbutyl)thio]-This compound is used in various research and industrial applications due to its unique chemical properties .
Méthodes De Préparation
Isoamyl P-tolyl sulfide can be synthesized through several methods. One common synthetic route involves the reaction of isoamyl alcohol with p-toluenesulfonyl chloride to form isoamyl p-toluenesulfonate, which is then treated with sodium sulfide to yield this compound. The reaction conditions typically involve the use of an organic solvent such as dichloromethane and a base such as pyridine .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. These methods often require optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Analyse Des Réactions Chimiques
Isoamyl P-tolyl sulfide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: this compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents used in these reactions include hydrogen peroxide and peracids.
Reduction: Reduction of this compound can yield thiols. Reducing agents such as lithium aluminum hydride are typically used in these reactions.
Substitution: this compound can undergo nucleophilic substitution reactions where the sulfur atom is replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide typically yields the corresponding sulfoxide, while reduction with lithium aluminum hydride yields the thiol .
Applications De Recherche Scientifique
Isoamyl P-tolyl sulfide has several scientific research applications across various fields:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfoxides and sulfones. These compounds are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
Biology: this compound is used in studies of enzyme-catalyzed reactions involving sulfur-containing compounds. It serves as a model substrate for investigating the mechanisms of these reactions.
Medicine: Research on this compound includes its potential use in drug development, particularly in the design of sulfur-containing drugs with improved pharmacological properties.
Industry: this compound is used in the production of flavors and fragrances.
Mécanisme D'action
The mechanism by which isoamyl P-tolyl sulfide exerts its effects depends on the specific application. In chemical reactions, the sulfur atom in this compound can act as a nucleophile or electrophile, participating in various transformations. In biological systems, this compound can interact with enzymes that catalyze sulfur-containing reactions, influencing the activity and specificity of these enzymes .
Comparaison Avec Des Composés Similaires
Isoamyl P-tolyl sulfide can be compared with other similar compounds, such as:
Methyl P-tolyl sulfide: Similar structure but with a methyl group instead of an isoamyl group. It has different reactivity and applications.
Ethyl P-tolyl sulfide: Contains an ethyl group instead of an isoamyl group. It also has distinct chemical properties and uses.
Propyl P-tolyl sulfide: Features a propyl group in place of the isoamyl group.
This compound is unique due to the presence of the isoamyl group, which imparts specific steric and electronic effects that influence its reactivity and applications .
Propriétés
Numéro CAS |
91638-69-6 |
|---|---|
Formule moléculaire |
C12H18S |
Poids moléculaire |
194.34 g/mol |
Nom IUPAC |
1-methyl-4-(3-methylbutylsulfanyl)benzene |
InChI |
InChI=1S/C12H18S/c1-10(2)8-9-13-12-6-4-11(3)5-7-12/h4-7,10H,8-9H2,1-3H3 |
Clé InChI |
SCWPKLOLCMTYRH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)SCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2-(2-{[(Benzyloxy)carbonyl]amino}-3-methylbutanamido)-4-(methylsulfanyl)butanoic acid](/img/structure/B11954605.png)

